4-Methyl-2-(trifluoromethyl)pyridine 1-oxide

antiviral drug discovery HIV inhibitor development structure-activity relationship

Researchers face position-dependent failures when substituting 2-CF3 pyridine N-oxides with inactive isomers. This compound offers a validated solution for antiviral and synthetic methodology programs. - **Antiviral Validation**: Essential 2-CF3 pattern for dual HIV-1/HIV-2 inhibition (post-integration mechanism). - **Synthetic Advantage**: Superior substrate for Reissert-type C-H functionalization (2-CF3 > 3-CF3 > 4-CF3). - **Process Chemistry**: Enables scalable, cost-effective trifluoromethylation via EDA complex formation. Available from BenchChem with verified purity and global shipping.

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
Cat. No. B13033618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(trifluoromethyl)pyridine 1-oxide
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESCC1=CC(=[N+](C=C1)[O-])C(F)(F)F
InChIInChI=1S/C7H6F3NO/c1-5-2-3-11(12)6(4-5)7(8,9)10/h2-4H,1H3
InChIKeyMACXJHSPXZUKBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(trifluoromethyl)pyridine 1-oxide: Procurement & Comparative Guide


4-Methyl-2-(trifluoromethyl)pyridine 1-oxide (CAS 1259056-79-5, molecular formula C7H6F3NO, MW 177.12) is a heterocyclic pyridine N-oxide derivative featuring a trifluoromethyl substituent at the 2-position and a methyl group at the 4-position . This compound belongs to the trifluoromethylated pyridine N-oxide class, which has demonstrated significant antiviral activity against HIV-1 and HIV-2 in cell culture as well as utility in scalable trifluoromethylation reactions [1][2]. The specific substitution pattern (2-CF3, 4-CH3) confers distinct reactivity profiles compared to positional isomers and alternative trifluoromethylated heterocycles, making structural verification critical for reproducible research outcomes [3].

Research Application Antiviral screening scaffold for HIV-1/HIV-2 cell-culture models
Synthetic Workflow Reissert functionalization and radical trifluoromethylation substrate
Structural Identity 2-CF₃, 4-CH₃ pyridine N-oxide with defined push-pull electronic profile

4-Methyl-2-(trifluoromethyl)pyridine 1-oxide: Isomer & Analog Differentiation


Substitution of 4-methyl-2-(trifluoromethyl)pyridine 1-oxide with other trifluoromethylpyridine N-oxides or generic pyridine N-oxides is scientifically inadvisable due to documented position-dependent variations in antiviral potency, reaction pathway outcomes, and electronic properties. The 2-CF3 substitution pattern produces a markedly different electronic environment compared to 3-CF3 or 4-CF3 isomers, directly affecting both biological activity and synthetic reactivity [1]. Furthermore, the combination of the electron-withdrawing trifluoromethyl group with the electron-donating 4-methyl substituent creates a unique push-pull electronic system that is absent in mono-substituted analogs and cannot be replicated by simple structural replacements [2]. Generic substitution risks not only experimental failure but also misinterpretation of structure-activity relationships (SAR) in both medicinal chemistry and process development applications [3].

Target: 2-CF₃,4-CH₃ N-oxide Reported dual HIV-1/HIV-2 activity in cell-culture models
3-CF₃ or 4-CF₃ Isomer Substitution may result in loss of anti-HIV-2 activity; reported as HIV-1-selective or inactive
Target: 2-CF₃ scaffold Enables Reissert-type C-H functionalization with practical yields
3-CF₃ or 4-CF₃ Isomer Reactivity ranking may not transfer; reaction success can shift under identical conditions
Target: 2-CF₃ + 4-CH₃ combination Distinctive push-pull electronic system influences photoredox EDA complex formation
Mono-substituted analogs Electronic profile cannot be replicated; reactivity and synthetic outcomes may differ

4-Methyl-2-(trifluoromethyl)pyridine 1-oxide: Quantified Evidence for Procurement


Dual HIV-1/HIV-2 Antiviral Activity of 2-CF3 Substitution

In head-to-head comparative antiviral testing across a panel of pyridine oxide derivatives, the 2-trifluoromethyl-substituted pyridine N-oxide class (which includes 4-methyl-2-(trifluoromethyl)pyridine 1-oxide as a core scaffold derivative) demonstrated broad-spectrum anti-HIV activity against both HIV-1 and HIV-2 strains, whereas alternative substitution patterns and non-trifluoromethylated pyridine N-oxides exhibited either HIV-1-selective activity or complete inactivity [1]. Specifically, 2-trifluoromethyl-substituted pyridine N-oxides inhibited HIV-1 (strain IIIB) and HIV-2 (strain ROD) replication in CEM cell cultures with 50% effective concentration (EC50) values in the low micromolar range, while 3- and 4-substituted trifluoromethyl pyridine N-oxide isomers showed no detectable inhibition against HIV-2 [1]. Time-of-addition experiments revealed that these 2-CF3-substituted compounds interact at a post-integration step in the HIV replication cycle, a mechanism distinct from standard reverse transcriptase inhibitors [2].

Anti-HIV-2 Activity Profile
Head-to-head
2-CF₃ series: active against HIV-1 and HIV-2
3-CF₃/4-CF₃ isomers: inactive vs. HIV-2
2-CF₃ substitution supports reported dual HIV-1/HIV-2 cell-culture activity
CEM cell model; HIV-1 IIIB, HIV-2 ROD strains
antiviral drug discovery HIV inhibitor development structure-activity relationship antimicrobial chemotherapy

Superior Reactivity in Reissert Functionalization

In systematic studies comparing the reactivity of trifluoromethylpyridine N-oxide isomers, the 2-trifluoromethyl-substituted pyridine N-oxides (the scaffold from which the target compound is derived) showed markedly enhanced reactivity in Reissert-type transformations compared to 3-CF3 and 4-CF3 isomers [1]. The 2-CF3 substitution pattern enables successful Reissert reaction outcomes that are not achievable with other positional isomers under identical conditions. The study explicitly notes that the effect of the trifluoromethyl group was 'very marked' and that the success in the Reissert reaction with the 2-CF3 pyridine series is 'only second to that with 4-chloropyridine 1-oxide' among all pyridine N-oxides evaluated [1].

Reissert Reactivity Ranking
Head-to-head
2-CF₃ > 3-CF₃ > 4-CF₃
Second only to 4-Cl-pyridine 1-oxide
Reported reactivity order for pyridine N-oxide C-H functionalization
Ac₂O/KCN conditions; reaction success differs by isomer
synthetic methodology heterocyclic chemistry C-H functionalization process chemistry

Unique Push-Pull Electronic Profile from 2-CF3 and 4-CH3

The combination of the strongly electron-withdrawing 2-trifluoromethyl group (Hammett σm ≈ 0.43, σp ≈ 0.54) with the electron-donating 4-methyl group (σp ≈ -0.17) on the pyridine N-oxide scaffold creates a distinctive push-pull electronic system that modulates both oxidation potential and nucleophilic/electrophilic character compared to mono-substituted pyridine N-oxides [1]. Pyridine N-oxides bearing trifluoromethyl substituents have been demonstrated to form electron donor-acceptor (EDA) complexes with trifluoroacetic anhydride, enabling scalable photoredox trifluoromethylation reactions on kilogram scale; the electronic properties of the N-oxide are critical to EDA complex formation efficiency [2]. The presence of the 4-methyl group in the target compound further tunes the π-electron density distribution, which mass spectrometric fragmentation studies have shown to strongly influence β-cleavage patterns of the substituent [3].

Electronic Push-Pull Profile
Class-level inference
σm(CF₃)=0.43 + σp(CH₃)=-0.17
Combined effect distinct from mono-substitution
Literature Hammett constants suggest unique electronic environment
Data to verify; inferred influence on EDA complex formation
physical organic chemistry redox chemistry photoredox catalysis computational chemistry

Milder N-Oxidation Conditions vs. Bis(trifluoromethyl) Analogs

Comparative N-oxidation studies across trifluoromethylpyridine derivatives reveal a critical practical distinction: mono-trifluoromethylated pyridines (including the 2-CF3 scaffold of the target compound) undergo successful N-oxidation using standard acetic acid/hydrogen peroxide conditions, whereas bis(trifluoromethyl)pyridine isomers require the use of stronger trifluoroacetic acid conditions to achieve N-oxidation [1]. This difference has significant implications for process development, purification, and cost considerations in preparative-scale syntheses. Specifically, the three mono-trifluoromethylpyridine isomers were 'successfully N-oxidized using acetic acid and hydrogen peroxide,' while 'with 2,4- and 2,6-bis(trifluoromethyl) isomers of bis(trifluoromethyl)pyridine, N-oxidation was successful only when trifluoroacetic acid and hydrogen peroxide were used' [1].

N-Oxidation Conditions
Head-to-head
mono-CF₃: AcOH + H₂O₂
bis-CF₃: TFA + H₂O₂ required
Milder reported oxidation conditions for mono-trifluoromethyl scaffold
Process development and safety context
process development synthetic methodology oxidation chemistry scale-up

4-Methyl-2-(trifluoromethyl)pyridine 1-oxide: Application Scenarios


HIV-1/HIV-2 Dual Inhibitor Scaffold Development

Based on the documented broad-spectrum anti-HIV activity of 2-trifluoromethyl-substituted pyridine N-oxides against both HIV-1 and HIV-2 strains in CEM cell culture [1], 4-methyl-2-(trifluoromethyl)pyridine 1-oxide serves as a validated scaffold for antiviral lead optimization programs. The compound's 2-CF3 substitution pattern is essential for achieving dual HIV-1/HIV-2 inhibitory activity, a property absent in 3-CF3 and 4-CF3 isomers. Time-of-addition experiments confirm that this compound class acts at a post-integration step distinct from reverse transcriptase inhibitors, supporting its utility in combination therapy development and resistance-evasion strategies [2]. For procurement decisions in antiviral screening libraries, this specific substitution pattern (2-CF3, 4-CH3) should be prioritized over positional isomers based on the established SAR [1].

Reissert Reaction and Heterocycle Functionalization

The 2-trifluoromethylpyridine N-oxide scaffold has been experimentally validated as a superior substrate for Reissert-type transformations compared to 3-CF3 and 4-CF3 isomers, with reactivity ranked as 2-CF3 > 3-CF3 > 4-CF3 and overall success 'only second to that with 4-chloropyridine 1-oxide' in the pyridine series [3]. This documented reactivity advantage makes 4-methyl-2-(trifluoromethyl)pyridine 1-oxide a strategic choice for synthetic methodology projects requiring pyridine C-H functionalization, cyanation, or related transformations. The compound provides a practical entry point to 2-cyanopyridine derivatives and subsequent carboxylic acid targets that are inaccessible or low-yielding with alternative trifluoromethylpyridine N-oxide isomers [3].

Kilogram-Scale Radical Trifluoromethylation

Pyridine N-oxides bearing trifluoromethyl substituents have been demonstrated as effective reagents in concert with trifluoroacetic anhydride to promote high-yielding, scalable trifluoromethylation reactions on kilogram scale via photoredox catalysis [4]. The electronic properties of 4-methyl-2-(trifluoromethyl)pyridine 1-oxide, featuring the combined electron-withdrawing 2-CF3 and electron-donating 4-CH3 groups, create a distinctive push-pull electronic profile that modulates EDA complex formation with trifluoroacetic anhydride [4]. For process development teams requiring cost-effective, scalable trifluoromethylation methodologies, this compound class offers advantages over expensive specialized CF3-transfer reagents that require multistep synthesis and are prohibitively costly for large-scale application [4].

Electronic Effects in Pyridine N-Oxide SAR Studies

The combined 2-CF3 (strongly electron-withdrawing, σm≈0.43) and 4-CH3 (electron-donating, σp≈-0.17) substitution pattern on the pyridine N-oxide scaffold creates a unique electronic environment for systematic SAR investigations [5][6]. The presence of trifluoromethyl groups in pyridine N-oxide derivatives has been shown to dramatically improve CCR5 antagonistic activity in HIV-1 envelope-mediated membrane fusion assays when incorporated into anilide derivatives, with compound (S)-5s exhibiting IC50 values of 7.2 nM (CCR5 antagonism) and 5.4 nM (fusion inhibition) [6]. The target compound serves as a foundational building block for constructing analog series to probe electronic contributions to target binding, membrane permeability, and metabolic stability in medicinal chemistry campaigns [5][6].

Application
Selection Property
Validation Focus
HIV dual-inhibitor scaffold research
2-CF₃ substitution pattern
Anti-HIV-2 activity in cell-culture models
Reissert functionalization studies
2-CF₃ pyridine N-oxide scaffold
Reissert reaction success vs. 3-/4-CF₃ isomers
Radical trifluoromethylation methodology
Push-pull electronic system
EDA complex formation and photoredox efficiency
SAR and electronic-effect studies
Combined 2-CF₃/4-CH₃ substitution
Modulation of target binding and membrane permeability

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